15-Tetracosenoic acid, methyl ester
Overview
Description
It is derived from nervonic acid and is characterized by its molecular formula C25H48O2 and a molecular weight of 380.65 g/mol . This compound is notable for its presence in various natural sources, including certain plant oils and animal fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-tetracosenoic acid, methyl ester typically involves the esterification of nervonic acid. One common method is the reaction of nervonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of nervonic acid from natural sources, followed by its esterification. The process may include steps such as saponification of oils to release free fatty acids, followed by purification and esterification .
Chemical Reactions Analysis
Types of Reactions: 15-Tetracosenoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can convert the double bond to a single bond, forming the corresponding saturated ester.
Substitution: Halogenation or other substitution reactions can occur at the double bond or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides or hydroxylated esters.
Reduction: Saturated methyl ester.
Substitution: Halogenated methyl esters.
Scientific Research Applications
15-Tetracosenoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function due to its presence in nerve tissues.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in paints and coatings.
Mechanism of Action
The mechanism of action of 15-tetracosenoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is particularly important in the formation and maintenance of the myelin sheath in nerve cells. The compound interacts with various enzymes and proteins involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Nervonic Acid: The parent compound of 15-tetracosenoic acid, methyl ester, with similar biological functions.
Lignoceric Acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond.
Behenic Acid: Another long-chain saturated fatty acid with applications in cosmetics and lubricants.
Uniqueness: this compound is unique due to its monounsaturated nature, which imparts specific properties such as enhanced fluidity in biological membranes compared to its saturated counterparts. This makes it particularly valuable in neurological research and applications .
Properties
IUPAC Name |
methyl (E)-tetracos-15-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINIZSBLAFHZCP-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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